molecular formula C12H8ClFO2 B1434841 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1565557-81-4

2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B1434841
CAS No.: 1565557-81-4
M. Wt: 238.64 g/mol
InChI Key: YAHSPLBIHNDGTF-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that features a combination of chloro, fluoro, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-fluorobenzene and furan-2-carbaldehyde.

    Grignard Reaction: A Grignard reagent is prepared from 2-chloro-3-fluorobenzene by reacting it with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with furan-2-carbaldehyde to form the intermediate compound.

    Oxidation: The intermediate is oxidized to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one: Lacks the fluoro group, which may affect its reactivity and biological activity.

    2-(3-Fluorophenyl)-1-(furan-2-yl)ethan-1-one: Lacks the chloro group, leading to different chemical and biological properties.

    2-(2-Chloro-3-methylphenyl)-1-(furan-2-yl)ethan-1-one: The presence of a methyl group instead of a fluoro group alters its characteristics.

Uniqueness

2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern provides a distinct profile compared to similar compounds, making it a valuable subject for research and application development.

Properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-12-8(3-1-4-9(12)14)7-10(15)11-5-2-6-16-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSPLBIHNDGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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